8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate
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Overview
Description
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is a complex organic compound that combines the structural elements of quinoline and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate typically involves multiple steps. One common route starts with the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to produce the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine yields 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products
The major products formed from these reactions include tetrazoles, acetimidohydrazides, and hydroxyacetimidamides .
Scientific Research Applications
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate involves its interaction with various molecular targets. For instance, phenothiazine derivatives are known to interact with dopamine receptors, which can lead to antipsychotic effects . Additionally, the compound’s anticancer activity is likely due to its ability to intercalate into DNA and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Uniqueness
8-Quinolyl 2-(2-chloro-10H-phenothiazin-10-YL)ethanethioate is unique due to its combination of quinoline and phenothiazine structures, which may confer distinct biological activities and chemical properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C23H15ClN2OS2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
S-quinolin-8-yl 2-(2-chlorophenothiazin-10-yl)ethanethioate |
InChI |
InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)28-20)14-22(27)29-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2 |
InChI Key |
QVIQLFOZOKTWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CC(=O)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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